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molecular formula C10H16O4 B8454085 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid

1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid

Cat. No. B8454085
M. Wt: 200.23 g/mol
InChI Key: QKKDGDRJJWGWQS-UHFFFAOYSA-N
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Patent
US09265770B2

Procedure details

To a round bottomed flask equipped with a stir bar and reflux condenser, were added 1-(carboxymethyl)-3,3-dimethylcyclopentanecarboxylic acid (1.1 g, 5.5 mmol) and acetic anhydride (20 mL). The reaction mixture was refluxed for 3 h, cooled to RT, and concentrated to dryness to afford the title compound as a colorless solid. 1H NMR (300 MHz, DMSO-d6) δ 2.89 (s, 2H), 2.43-2.24 (m, 1H), 2.20-2.15 (m, 2H), 1.87-1.49 (m, 6H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1([C:12]([OH:14])=[O:13])[CH2:9][CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6]1)([OH:3])=O>C(OC(=O)C)(=O)C>[CH3:11][C:7]1([CH3:10])[CH2:8][CH2:9][C:5]2([C:12](=[O:13])[O:14][C:1](=[O:3])[CH2:4]2)[CH2:6]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)(O)CC1(CC(CC1)(C)C)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottomed flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1(CC2(CC(OC2=O)=O)CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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